2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone
Description
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by its unique structure, which includes a benzothiadiazine ring system with a butyl group and a phenylethanone moiety
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-2-3-13-21-16-11-7-8-12-18(16)26(23,24)20-19(21)25-14-17(22)15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQDQZQPFHAPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone typically involves multiple steps, starting with the preparation of the benzothiadiazine ring system. The key steps include:
Formation of the Benzothiadiazine Ring: This involves the cyclization of appropriate precursors under controlled conditions to form the benzothiadiazine ring.
Introduction of the Butyl Group: The butyl group is introduced through alkylation reactions using butyl halides.
Attachment of the Phenylethanone Moiety: The phenylethanone moiety is attached via a thioether linkage, often using thiol reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzothiadiazine ring or the phenylethanone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides, acids, and bases are employed under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide Derivatives: These compounds share the benzothiadiazine ring system and exhibit similar chemical and biological properties.
Sulfonamide Derivatives: Compounds with sulfonamide groups that have comparable reactivity and applications.
Uniqueness
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone is unique due to its specific structural features, such as the butyl group and the phenylethanone moiety, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
The compound 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone , designated by the CAS number 893789-96-3, belongs to a class of heterocyclic compounds known for their diverse biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and synthesizing methodologies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 452.0 g/mol. Its structure includes a thiadiazine ring, which is often associated with various pharmacological properties. The presence of functional groups such as thiol and acetamide may significantly influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 893789-96-3 |
| Molecular Formula | C20H22N3O3S2 |
| Molecular Weight | 452.0 g/mol |
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activities. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, which is critical in addressing antibiotic resistance issues in clinical settings.
Antioxidant Activity
The compound has shown potential antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. Studies have demonstrated that derivatives of thiadiazine compounds can scavenge reactive oxygen species (ROS), indicating their role in protecting cellular integrity from oxidative damage .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest. Compounds containing thiadiazine rings have been documented to exhibit anti-inflammatory activity, which could be beneficial in treating conditions like rheumatoid arthritis and systemic lupus erythematosus . The mechanisms likely involve the inhibition of pro-inflammatory cytokines and enzymes.
Antitumor Activity
In vitro studies have evaluated the antiproliferative effects of related compounds on various cancer cell lines. For instance, derivatives similar to this compound have shown moderate to significant inhibitory activities against liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines . These findings suggest potential applications in cancer therapeutics.
Study on Antimicrobial Efficacy
A study conducted on a series of thiadiazine derivatives demonstrated that certain modifications enhance antimicrobial efficacy. The minimal inhibitory concentration (MIC) values were established for various strains, indicating that structural alterations can significantly impact biological activity . The results highlighted that compounds with electron-withdrawing groups exhibited higher antimicrobial potency.
Evaluation of Antioxidant Properties
Another investigation assessed the antioxidant capacity of thiadiazine derivatives through DPPH radical scavenging assays. The results indicated that specific substitutions on the thiadiazine ring led to increased scavenging activity compared to standard antioxidants like ascorbic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
